Methyl 3-cyano-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

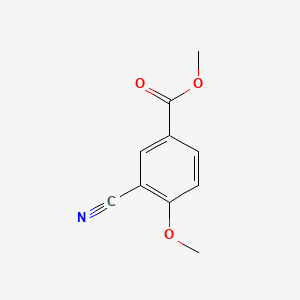

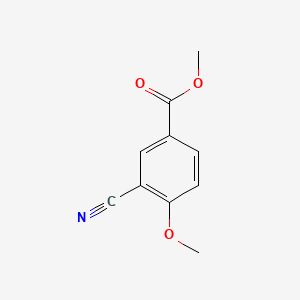

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJSFYBJYKFNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384207 | |

| Record name | methyl 3-cyano-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25978-74-9 | |

| Record name | methyl 3-cyano-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyano-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate

CAS Number: 25978-74-9

This technical guide provides a comprehensive overview of Methyl 3-cyano-4-methoxybenzoate, a versatile aromatic building block with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a pale yellow to yellow powder.[1] It is characterized by the presence of three key functional groups attached to a benzene ring: a methyl ester, a cyano group, and a methoxy group. These functionalities contribute to its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25978-74-9 | [2] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Pale yellow to yellow powder | [1] |

| Melting Point | 119.0-128.0 °C | [1] |

| Boiling Point | 339.70 °C (Predicted) | [2] |

| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1)C(=O)OC)C#N | [2] |

Table 2: Spectroscopic Data for this compound (Predicted and from related compounds)

| Spectroscopy | Predicted/Analog-Based Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), methoxy protons (-OCH₃, δ ~3.9 ppm), methyl ester protons (-COOCH₃, δ ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O, δ ~165 ppm), aromatic carbons (δ 110-160 ppm), nitrile carbon (-CN, δ ~115 ppm), methoxy carbon (-OCH₃, δ ~56 ppm), methyl ester carbon (-COOCH₃, δ ~52 ppm). |

| IR (Infrared) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), aromatic C-H and C=C bands. |

Synthesis and Experimental Protocols

This compound is a synthetic compound and is not known to occur naturally. Its synthesis typically involves a multi-step process starting from more readily available precursors. While a specific, detailed protocol for its synthesis is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions and patent literature for analogous compounds.

A potential synthetic pathway starts from methyl 4-hydroxybenzoate. The process would involve the introduction of a formyl group at the 3-position, followed by conversion of the formyl group to a nitrile, and finally, methylation of the hydroxyl group.

A patented method for a similar compound, methyl 3-cyano-4-hydroxybenzoate, involves a two-step process from methyl 4-hydroxybenzoate.[4] This can be adapted by adding a final methylation step.

Hypothetical Experimental Protocol for the Synthesis of this compound:

Step 1: Formylation of Methyl 4-hydroxybenzoate

This step introduces a formyl group ortho to the hydroxyl group.

-

Materials: Methyl 4-hydroxybenzoate, paraformaldehyde, magnesium chloride, triethylamine, dichloromethane, hydrochloric acid.

-

Procedure (based on a patent for a related compound[4]):

-

To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.

-

Heat the mixture under reflux overnight.

-

Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

-

Step 2: Conversion of the Formyl Group to a Nitrile

This step converts the aldehyde to a nitrile.

-

Materials: Methyl 3-formyl-4-hydroxybenzoate, hydroxylamine hydrochloride, a dehydrating agent (e.g., acetic anhydride or a suitable catalyst), and a solvent (e.g., acetonitrile/DMF).

-

Procedure (based on a patent for a related compound[5]):

-

Dissolve methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a suitable solvent system.

-

Add a dehydrating agent or catalyst and heat the mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction and work up by adding water and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate to yield methyl 3-cyano-4-hydroxybenzoate.

-

Step 3: Methylation of the Hydroxyl Group

The final step is the methylation of the phenolic hydroxyl group.

-

Materials: Methyl 3-cyano-4-hydroxybenzoate, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

-

Procedure (based on general methylation procedures):

-

Dissolve methyl 3-cyano-4-hydroxybenzoate in a suitable solvent.

-

Add a base, followed by the dropwise addition of the methylating agent.

-

Stir the reaction at an appropriate temperature and monitor its progress.

-

After completion, quench the reaction, and extract the product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Experimental Workflow for Synthesis

Caption: Hypothetical synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The presence of multiple functional groups that can be selectively modified makes it an attractive starting material for the construction of diverse molecular scaffolds.

While specific drugs developed directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[7][8] This highlights the potential of this class of compounds in medicinal chemistry.

The biological activity of a close analog, Methyl 3-cyano-2-fluoro-4-methoxybenzoate, has been explored for potential anti-inflammatory and anticancer properties.[6] This suggests that this compound could also be a candidate for similar biological investigations.

Potential Biological Activity and Signaling Pathways (Inferred from Analogs)

Direct studies on the biological activity and mechanism of action of this compound are limited. However, based on the known activities of structurally similar compounds, some potential areas of interest can be inferred.

For example, many substituted benzoates exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The cyano and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding, and hydrophobic interactions.

Given that related compounds have been investigated as kinase inhibitors, it is plausible that this compound could be explored for its potential to modulate cell signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Hypothetical Signaling Pathway Interaction

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]

- 3. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]

- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 5. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. Methyl 3-cyano-2-fluoro-4-methoxybenzoate | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of Methyl 3-cyano-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-cyano-4-methoxybenzoate. The information is compiled for use in research, synthesis, and quality control applications. Data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are described.

Chemical Identity and Properties

This compound is an aromatic ester compound featuring both a nitrile and a methoxy functional group. These groups contribute to its specific reactivity and physical characteristics, making it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 25978-74-9 |

| Molecular Formula | C₁₀H₉NO₃ |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC(C#N)=C(OC)C=C1 |

| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Pale yellow to yellow powder; Off-white to pale brown crystalline solid | [2] |

| Melting Point | 119.0 - 128.0 °C | [3][4] |

| Boiling Point | 339.70 °C | [1] |

| Flash Point | 148.20 °C | [1] |

| Purity (Assay by GC) | ≥96.0% to ≥98% | [2][3] |

| Storage Conditions | Room Temperature (10°C - 25°C), Sealed in a dry environment | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific experimental spectra are proprietary to chemical suppliers, standard spectroscopic techniques are used for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons and the two different methyl groups (one from the ester and one from the methoxy ether).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments. Signals corresponding to the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbons would be expected at characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies would be observed for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-O (ether and ester) stretches, as well as aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also offer additional structural information.

Experimental Protocols & Workflows

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. The capillary method is a standard and widely used technique.

Methodology:

-

Sample Preparation: The sample must be thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.[4] The dry solid is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is jabbed into the powdered sample.[5] The tube is inverted and tapped gently on a hard surface to compact the sample into the sealed end.[5] This process is repeated until a packed column of 2-3 mm in height is achieved.[3][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Measurement:

-

A preliminary "rough" measurement can be performed by heating the sample at a fast rate (e.g., 4-5°C per minute) to quickly find the approximate melting temperature.[3]

-

For an accurate measurement, a fresh sample is heated. The temperature is raised rapidly until it is about 15-20°C below the approximate melting point.[3][4]

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[3][5]

-

-

Data Recording: Two temperatures are recorded to define the melting range:

-

Verification: The procedure should be repeated at least once with a fresh sample to ensure reproducibility.[3]

Protocol for Purity Assay (Gas Chromatography - FID)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: An accurately weighed sample of the compound is dissolved in a suitable high-purity solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 0.5 mg/mL).[6] The solution should be clear and free of particulates.

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5) is used.

-

Chromatographic Conditions:

-

Carrier Gas: An inert gas like Helium or Nitrogen is used at a constant flow rate.[7]

-

Injector Temperature: Set to a temperature sufficient to vaporize the sample without causing thermal degradation (e.g., 250°C).

-

Oven Temperature Program: A temperature ramp is typically used. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[6] This separates compounds based on their boiling points and interactions with the column's stationary phase.[7]

-

Detector Temperature: The FID is set to a high temperature (e.g., 300°C) to ensure all eluted compounds are combusted.[6]

-

-

Analysis: A small volume (e.g., 1 µL) of the prepared sample solution is injected into the GC. The instrument records the detector's response over time, generating a chromatogram.

-

Data Interpretation: The purity is calculated using the area normalization method. The area under each peak in the chromatogram is proportional to the amount of that component in the sample.[8]

-

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

The peak corresponding to the solvent is excluded from the calculation.[8]

-

Representative Synthesis Workflow

This compound can be synthesized through various routes. A common method involves the cyanation of a halogenated precursor. The following workflow is based on a general palladium-catalyzed cyanation reaction, a modern and effective method for forming aryl nitriles.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

Methyl 3-cyano-4-methoxybenzoate molecular structure and weight

Technical Guide: Methyl 3-cyano-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and properties of this compound, a key chemical compound utilized in various research and development applications.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 191.18 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 25978-74-9 | [1][2][3][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C#N | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The molecule is characterized by a central benzene ring substituted with a methyl ester group at position 1, a cyano group at position 3, and a methoxy group at position 4.

References

- 1. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]

- 2. This compound - CAS:25978-74-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 25978-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility Profile of Methyl 3-cyano-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-cyano-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents an illustrative solubility profile alongside a detailed, generalized experimental protocol for its determination. This guide is intended to serve as a practical resource for researchers, enabling them to assess the solubility of this compound in various organic solvents relevant to drug development and manufacturing processes. Furthermore, a representative synthesis pathway for this compound is visualized to provide context for its chemical origin.

Introduction

This compound (CAS No: 25978-74-9) is a substituted aromatic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol . Its structure, featuring a cyano group, a methoxy group, and a methyl ester, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility and stability of this intermediate are of critical importance for its handling, reaction kinetics, and purification processes in drug development.[1] Understanding its solubility in different organic solvents is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of the synthetic route.

Solubility Data

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Class | Estimated Solubility ( g/100 mL) |

| Methanol | Polar Protic | ~ 5 - 10 |

| Ethanol | Polar Protic | ~ 3 - 7 |

| Acetone | Polar Aprotic | ~ 10 - 15 |

| Dichloromethane | Halogenated | ~ 15 - 25 |

| Ethyl Acetate | Ester | ~ 8 - 12 |

| Toluene | Aromatic Hydrocarbon | ~ 1 - 3 |

| Heptane | Nonpolar | < 0.1 |

Note: These values are for illustrative purposes only and have not been determined experimentally. Actual solubility may vary depending on the purity of the compound and the solvent, as well as the experimental conditions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following section details a generalized gravimetric shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be required to determine the optimal equilibration time (typically 24-72 hours).

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step ensures the removal of any fine, undissolved particles.

-

Accurately weigh the vial containing the filtrate.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial + dried solute) - (Weight of empty vial)] / (Volume of filtrate withdrawn in mL) * 100

-

Experimental Workflow Diagram

Synthesis Pathway

This compound can be synthesized from readily available starting materials. A common synthetic route involves the formylation and subsequent cyanation of a substituted methyl benzoate. The following diagram illustrates a representative pathway.

This two-step synthesis, starting from methyl 4-hydroxybenzoate, first introduces a formyl group at the 3-position. This intermediate is then converted to the corresponding cyano-substituted compound. A final methylation step of the hydroxyl group yields the target molecule, this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for its experimental determination and an illustrative profile to aid researchers in solvent selection. The provided experimental protocol offers a robust method for generating accurate solubility data, which is crucial for the efficient development of synthetic processes involving this important pharmaceutical intermediate. The visualized synthesis pathway further enhances the understanding of this compound's chemical context. It is recommended that researchers and drug development professionals perform their own solubility studies to obtain precise data relevant to their specific applications.

References

Spectroscopic Profile of Methyl 3-cyano-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-cyano-4-methoxybenzoate (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ), a valuable intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant for the characterization of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.83 | d | 7.6 | 1H | Ar-H |

| 7.72 | d | 9.2 | 1H | Ar-H |

| 7.45 – 7.34 | m | 1H | Ar-H | |

| 7.28 – 7.19 | m | 1H | Ar-H | |

| 3.91 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 165.7 |

| 164.9 |

| 160.0 |

| 132.3 |

| 132.1 |

| 130.0 |

| 129.8 |

| 125.2 |

| 120.0 |

| 119.6 |

| 116.5 |

| 52.2 |

Solvent: CDCl₃, Frequency: 50 MHz

Infrared (IR) and Mass Spectrometry (MS) Data

Specific experimental IR and MS data for this compound were not available in the searched public domain resources. However, typical characteristic IR absorption bands and expected mass spectral fragmentation patterns can be predicted based on the compound's structure.

Expected IR Absorptions:

-

C≡N stretch: 2240-2220 cm⁻¹ (strong and sharp)

-

C=O stretch (ester): 1730-1715 cm⁻¹ (strong)

-

C-O stretch (ester and ether): 1300-1000 cm⁻¹ (strong)

-

Aromatic C=C stretch: 1600-1450 cm⁻¹ (medium to weak)

-

Aromatic C-H stretch: 3100-3000 cm⁻¹ (medium)

-

Aliphatic C-H stretch (-OCH₃): 2950-2850 cm⁻¹ (medium)

Expected Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): m/z = 191

-

Loss of methoxy group (-OCH₃): m/z = 160

-

Loss of carbonyl group (-CO): m/z = 163

-

Loss of methyl ester group (-COOCH₃): m/z = 132

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal as a reference.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-methoxybenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure, featuring a methyl ester, a cyano group, and a methoxy group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. Particular emphasis is placed on providing researchers with the practical information necessary to utilize this compound in a laboratory setting.

Discovery and History

While a singular, definitive report detailing the initial "discovery" of this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles and benzoic acid derivatives throughout the 19th and 20th centuries. The synthesis of such polysubstituted aromatic compounds was paved by foundational name reactions that allowed for the introduction of cyano and carboxyl groups onto the benzene ring.

Historically, the introduction of a cyano group onto an aromatic ring was achieved through reactions like the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884. This reaction initially provided a method to synthesize aryl halides from aryl diazonium salts and was later adapted for cyanation using copper(I) cyanide. Another relevant historical method is the von Richter reaction , discovered by Victor von Richter in 1871, which involves the reaction of aromatic nitro compounds with potassium cyanide to yield benzoic acid derivatives.

The development of more direct and efficient methods for the synthesis of complex benzonitriles, including this compound, has been driven by the demands of the pharmaceutical and agrochemical industries. Modern synthetic chemistry has provided a variety of strategies for the regioselective synthesis of such compounds, often starting from readily available precursors like methyl 4-hydroxybenzoate. These contemporary methods offer significant advantages in terms of yield, safety, and scalability over the classical name reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 25978-74-9 | N/A |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.19 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 120-127 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many organic solvents | N/A |

| Purity (GC) | ≥ 98% | N/A |

Synthetic Routes and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic pathways. A common and efficient strategy involves a multi-step synthesis starting from the readily available methyl 4-hydroxybenzoate. This approach first introduces a cyano group at the 3-position of the aromatic ring, followed by methylation of the hydroxyl group.

Synthesis of the Precursor: Methyl 3-cyano-4-hydroxybenzoate

A key intermediate in the synthesis of the title compound is Methyl 3-cyano-4-hydroxybenzoate. A common laboratory-scale synthesis for this precursor starts with methyl 4-hydroxybenzoate.

This protocol describes the introduction of a formyl group at the 3-position of methyl 4-hydroxybenzoate.

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Magnesium chloride

-

Triethylamine

-

Paraformaldehyde

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a reaction vessel, combine methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.

-

Heat the mixture overnight.

-

After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid.

-

Filter any insoluble material and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

-

This protocol details the conversion of the formyl intermediate to the cyano-substituted product.

-

Materials:

-

Methyl 3-formyl-4-hydroxybenzoate (from the previous step)

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

N,N-Dimethylformamide (DMF)

-

Acetyl chloride

-

-

Procedure:

-

In a reaction vessel, dissolve the methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a mixture of acetonitrile and DMF.

-

Add acetyl chloride to the mixture and heat for approximately 2 hours.

-

After cooling, add ethyl acetate and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3-cyano-4-hydroxybenzoate. The crude product can be purified by recrystallization.

-

Synthesis of this compound

The final step involves the methylation of the hydroxyl group of Methyl 3-cyano-4-hydroxybenzoate.

-

Materials:

-

Methyl 3-cyano-4-hydroxybenzoate

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-cyano-4-hydroxybenzoate in acetone.

-

Add potassium carbonate to the solution and stir.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

-

Logical Relationships in Synthesis

The synthesis of this compound from methyl 4-hydroxybenzoate follows a clear logical progression of functional group transformations.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is often incorporated into larger molecules that exhibit a range of biological activities. The cyano group can act as a key binding element or be further transformed into other functional groups, while the methoxy and methyl ester groups can influence the solubility, metabolic stability, and pharmacokinetic properties of the final drug candidate.

One notable application is its use as a building block in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound provides a scaffold that can be elaborated to target the ATP-binding site of various kinases.

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound from its precursor involves a series of standard laboratory procedures.

Conclusion

This compound is a chemical compound of significant interest to the scientific and industrial communities, particularly in the realm of drug discovery and development. While its specific historical discovery is not prominently documented, its synthesis is a testament to the evolution of organic chemistry, from classical name reactions to modern, efficient synthetic protocols. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block in their own work. The provided experimental protocols and workflow diagrams serve as a practical starting point for the laboratory synthesis of this important intermediate.

A Comprehensive Technical Guide to Methyl 3-cyano-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Methyl 3-cyano-4-methoxybenzoate, a versatile chemical intermediate. It covers its chemical identity, physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is an aromatic compound featuring a benzene ring substituted with a methyl ester, a cyano group, and a methoxy group. Its formal IUPAC name is this compound.[1] This unique arrangement of functional groups makes it a valuable building block in various synthetic applications.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Cyano-4-methoxybenzoic acid methyl ester | [2][3] |

| CAS Number | 25978-74-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 191.18 g/mol | [3] |

| Appearance | Off-white to pale brown crystalline solid; Pale yellow to yellow powder | [1][2] |

| Melting Point | 119 - 128 °C | [1][2] |

| Boiling Point | 339.7 °C | [3] |

| SMILES | COC(=O)C1=CC(C#N)=C(OC)C=C1 | [1] |

| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound, are available through specialized chemical databases such as ChemicalBook.[5] This information is crucial for structure verification and quality control in synthetic processes.

Synthesis and Experimental Protocols

This compound is not typically synthesized in a single step. A common and efficient approach involves a multi-step pathway starting from a readily available precursor, methyl 4-hydroxybenzoate. This method avoids the use of highly toxic cyanides like cuprous cyanide, making it more suitable for industrial applications.[6][7][8]

The overall synthesis can be broken down into three key stages: formylation of the precursor, conversion of the resulting aldehyde to a nitrile, and finally, methylation of the hydroxyl group.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

-

Reactants: Methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.

-

Procedure: To a 50L reaction kettle, add methyl 4-hydroxybenzoate (16.4 mol), magnesium chloride (32.8 mol), triethylamine (82 mol), paraformaldehyde (131.2 mol), and dichloromethane (18L).[6] Heat the mixture in a 60°C oil bath until the internal temperature reaches 44°C and maintain overnight.[6][8] After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid. Filter any insoluble material. The organic phase is extracted multiple times with dichloromethane, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used directly in the next step.[6]

Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

-

Reactants: Methyl 3-formyl-4-hydroxybenzoate (from Step 1), hydroxylamine hydrochloride, acetonitrile/N,N-dimethylformamide.

-

Procedure: The crude methyl 3-formyl-4-hydroxybenzoate is dissolved in a solvent mixture such as acetonitrile and N,N-dimethylformamide.[7] Hydroxylamine hydrochloride is added to the solution. The reaction mixture is heated (e.g., to 80°C) and stirred for several hours to facilitate the conversion of the formyl group to a cyano group.[7] Reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated through extraction and purified.

Step 3: Synthesis of this compound

-

Reactants: Methyl 3-cyano-4-hydroxybenzoate (from Step 2), dimethyl sulfate, potassium hydroxide, water.

-

Procedure: Dissolve methyl 3-cyano-4-hydroxybenzoate and potassium hydroxide in water.[9] Add dimethyl sulfate dropwise at a controlled temperature (e.g., 40°C) over several hours while maintaining a basic pH (e.g., pH 11-11.5) with the addition of potassium hydroxide solution.[9] After the addition is complete, continue stirring for an additional 30-60 minutes. The resulting ester product, this compound, is then separated, washed with water, and dried under vacuum to yield the final product.[9]

Applications in Research and Development

This compound is a key intermediate with diverse applications across several industries, primarily due to its unique combination of reactive functional groups.[2]

-

Pharmaceutical Development: This compound is a crucial starting material or intermediate in the synthesis of various pharmaceuticals.[2] It is particularly noted for its role in the development of novel anti-inflammatory and analgesic drugs.[2]

-

Agricultural Chemicals: In the agrochemical sector, it is used to formulate more effective pesticides and herbicides, contributing to improved crop protection and yield.[2]

-

Material Science: The compound finds use in the production of specialty polymers and resins. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength for advanced industrial applications.[2]

-

Organic Synthesis: As a versatile building block, it allows researchers to efficiently construct more complex molecules. The cyano, ester, and methoxy groups offer multiple reaction sites for further chemical transformations.[2]

Safety and Handling

According to safety data sheets, this compound is associated with several hazards. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] There is also suspicion of it damaging fertility or the unborn child.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | References |

| Hazard | H302: Harmful if swallowed. | [10] |

| H315: Causes skin irritation. | [10] | |

| H319: Causes serious eye irritation. | [10] | |

| H335: May cause respiratory irritation. | [10] | |

| H361: Suspected of damaging fertility or the unborn child. | ||

| H402: Harmful to aquatic life. | ||

| Precautionary | P201: Obtain special instructions before use. | |

| P264: Wash skin thoroughly after handling. | [10] | |

| P270: Do not eat, drink or smoke when using this product. | [10] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling Recommendations:

-

Ventilation: Use only outdoors or in a well-ventilated area.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection as specified by OSHA or equivalent standards like EN 166.[10][11][12][13]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating or drinking.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[12] Store locked up.[10]

-

Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.[11][12] Ensure adequate ventilation and prevent the material from entering drains.[12][13]

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]

- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 7. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 8. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

key intermediates in the synthesis of pharmaceuticals and agrochemicals

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemical active ingredients is a multi-step process that relies on the efficient and controlled production of key chemical intermediates.[1] These intermediates serve as the foundational building blocks, and their purity and quality are paramount, directly influencing the efficacy, safety, and cost-effectiveness of the final products.[2][3][4][5] This guide provides a technical overview of the synthesis of selected, high-impact intermediates, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. The intermediates chosen represent critical classes of compounds widely used in industry: a heterocyclic pyridine derivative essential for neonicotinoid insecticides, an N-arylacetamide precursor for various bioactive molecules, and a chiral tertiary alcohol, a key component for an anticholinergic drug.

2-Chloro-5-methylpyridine: A Core Agrochemical Intermediate

2-Chloro-5-methylpyridine is a vital intermediate in the production of neonicotinoid insecticides, including imidacloprid and acetamiprid.[2] Its synthesis is a critical industrial process, with various routes developed to optimize yield, purity, and safety.

Data Presentation: Synthesis of 2-Chloro-5-methylpyridine

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | 3-amino-5-methylpyridine, Chlorine gas | Ferric chloride | N,N-dimethylformamide, Dichloroethane | 10°C, 2 hours | 2-chloro-3-amino-5-methylpyridine | 96 | - | [2] |

| 2 | 2-chloro-3-amino-5-methylpyridine | Sodium nitrite, Sulfuric acid, Composite catalyst | Dichloroethane | -8°C to 32°C | 2-Chloro-5-methylpyridine | 92.8 | 99.9 | [2] |

| Total | 89.1 | 99.9 | [2] |

Experimental Protocol: High-Yield Synthesis of 2-Chloro-5-methylpyridine[2]

Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine

-

In a suitable reaction vessel, mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent mixture of N,N-dimethylformamide and dichloroethane (1:1 volume ratio, 324.42 mL).

-

Stir the mixture to ensure homogeneity and cool the vessel to 10°C using an appropriate cooling bath.

-

Introduce chlorine gas (0.49 mol) into the reaction mixture over a period of 2 hours while maintaining the temperature at 10°C.

-

After the reaction is complete, remove any excess hydrogen chloride gas.

-

Purify the product by distillation to obtain 2-chloro-3-amino-5-methylpyridine.

-

Yield: 96%

-

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

Combine 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL). Stir the mixture until uniform.

-

Cool the mixture to -8°C.

-

Add 28% sodium nitrite solution (261.71g) to the reaction mixture over a period of 30 minutes, maintaining the temperature at -8°C for a total of 1.8 hours.

-

After the diazotization is complete, add a composite catalyst (0.11g) and warm the mixture to 32°C for 2 hours.

-

Perform an extraction with dichloroethane, repeating the process 2-3 times.

-

Combine the organic extracts and refine the product to obtain 2-Chloro-5-methylpyridine.

-

Yield: 92.8%

-

Purity: 99.9%

-

Synthesis Pathway Diagram

2-Chloro-N-(4-chlorophenyl)acetamide: A Versatile Amide Intermediate

N-arylacetamides are a class of intermediates crucial for the synthesis of various pharmaceutical and agrochemical compounds.[6] The chloroacetyl group provides a reactive handle for further molecular modifications through nucleophilic substitution. The following protocol details a highly efficient and environmentally conscious synthesis in an aqueous buffer.

Data Presentation: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

| Amine | Product | Base/Solvent | Time (min) | Yield (%) | Reference |

| Aniline | N-Phenyl-2-chloroacetamide | Phosphate Buffer (pH 7.4) | 15 | 92 | [7] |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | Phosphate Buffer (pH 7.4) | 15 | 94 | [7] |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | Phosphate Buffer (pH 7.4) | 15 | 95 | [7] |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | Phosphate Buffer (pH 7.4) | 20 | 90 | [7] |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | DBU / THF | 3-6 hours | 75-95 | [8][9] |

Experimental Protocol: Aqueous Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide[7]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1 mmol) in 0.1 M phosphate buffer (10 mL, pH 7.4).

-

Stir the solution at room temperature to ensure complete dissolution.

-

Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

-

Continue to stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 20 minutes.

-

Upon completion, the solid product will precipitate out of the aqueous solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual salts.

-

Dry the product to obtain pure 2-Chloro-N-(4-chlorophenyl)acetamide.

-

Yield: 90%

-

Synthesis Pathway Diagram

(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA): A Chiral Pharmaceutical Intermediate

Optically active tertiary alcohols are challenging synthetic targets but are crucial structural motifs in many pharmaceuticals.[10] (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA) is a key chiral intermediate for the synthesis of (S)-Oxybutynin, a drug used to treat overactive bladder.[11][12] One of the most elegant methods for establishing the chiral center is the L-proline catalyzed direct asymmetric aldol reaction.[13]

Data Presentation: Asymmetric Aldol Reaction for Chiral Tertiary Alcohols

Note: Specific yield and enantiomeric excess for the synthesis of (S)-CHPGA via this method require empirical determination. The data below is representative of L-proline catalyzed aldol reactions between ketones and aldehydes.

| Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetone | 4-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO | 4 | 68 | 76 | [14] |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (3 mol%) | DMF | 20 | 97 | 96 | [15] |

| Cyclohexanone | Benzaldehyde | L-Proline (20 mol%) | MeOH/H₂O | 24 | 95 | 99 | [16] |

Experimental Protocol: General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction[14][16]

This protocol provides a general framework for the synthesis of a chiral tertiary aldol adduct, the core structure of (S)-CHPGA, by reacting cyclohexanone with an activated phenylglyoxylate derivative.

-

In a reaction vial, charge L-proline (0.1-0.3 mmol, 10-30 mol%) as the organocatalyst.

-

Add the solvent (e.g., a 2:1 mixture of Methanol/Water or DMSO).

-

Add the ketone reactant, cyclohexanone (1.5 mmol).

-

Add the aldehyde reactant, such as ethyl phenylglyoxylate (0.3 mmol), which serves as the limiting reagent.

-

Seal the vial and stir the reaction mixture vigorously at room temperature for the required time (typically 24-72 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), repeating the extraction three times.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to isolate the chiral tertiary alcohol.

Reaction Pathway Diagram

Conclusion

The efficient synthesis of high-purity intermediates is a cornerstone of the modern pharmaceutical and agrochemical industries. The examples provided—2-Chloro-5-methylpyridine, 2-Chloro-N-(4-chlorophenyl)acetamide, and (S)-CHPGA—illustrate the diverse chemical strategies employed to construct these critical molecules. From two-step chlorination and diazotization to green aqueous amidations and sophisticated asymmetric organocatalysis, the continuous innovation in synthetic methodology enables the large-scale production of life-saving drugs and crop-protecting agents. The detailed protocols and data presented herein serve as a valuable technical resource for professionals engaged in the research and development of these essential products.

References

- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]

- 5. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. benchchem.com [benchchem.com]

- 10. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. mdpi.com [mdpi.com]

Theoretical Reactivity of Methyl 3-cyano-4-methoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its reactivity is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, drawing upon established principles of physical organic chemistry and computational chemistry. Due to the absence of specific published computational studies on this molecule, this guide extrapolates from data on analogous compounds and theoretical frameworks such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. The electronic properties of the substituents are quantified using Hammett constants to predict the regioselectivity and susceptibility of the molecule to electrophilic and nucleophilic attack, as well as the reactivity of its functional groups.

Introduction

The reactivity of an aromatic compound is primarily governed by the electronic nature of its substituents. In this compound, the benzene ring is substituted with a cyano group (-CN), a methoxy group (-OCH₃), and a methyl carboxylate group (-COOCH₃). These substituents modulate the electron density of the aromatic ring and influence the reactivity of the individual functional groups. This guide will explore the interplay of these electronic effects to provide a theoretical framework for understanding and predicting the chemical behavior of this compound.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring can be dissected into inductive and resonance effects. These effects are empirically quantified by Hammett substituent constants (σ).[2][3]

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). Overall, the +R effect dominates, making the methoxy group an activating, ortho-, para-directing group for electrophilic aromatic substitution.[2]

-

Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both a significant inductive effect (-I) and a resonance effect (-M or -R).[2][4] This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

-

Methyl Carboxylate Group (-COOCH₃): Similar to the cyano group, the methyl carboxylate group is electron-withdrawing through both inductive (-I) and resonance (-M) effects, deactivating the ring towards electrophilic substitution and acting as a meta-director.

Table 1: Hammett Substituent Constants [2][5]

| Substituent | σ_meta | σ_para | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | Activating, o,p-directing |

| -CN | +0.56 | +0.66 | Deactivating, m-directing |

| -COOCH₃ | +0.37 | +0.45 | Deactivating, m-directing |

The interplay of these groups on the benzene ring of this compound creates a complex reactivity profile, which will be explored in the following sections.

Theoretical Analysis of Reactivity

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

-

HOMO: The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile. A higher HOMO energy corresponds to greater nucleophilicity.

-

LUMO: The energy and localization of the LUMO indicate the molecule's ability to act as an electrophile. A lower LUMO energy corresponds to greater electrophilicity.

For this compound, the electron-donating methoxy group will significantly raise the energy of the HOMO, while the electron-withdrawing cyano and methyl carboxylate groups will lower the energy of the LUMO. The HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the methoxy group, particularly at the positions ortho and para to it. The LUMO is anticipated to have significant contributions from the cyano and methyl carboxylate groups, as well as the aromatic ring carbons attached to them.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |

| HOMO | Relatively High | Aromatic ring, especially C2, C5, and C6, and oxygen of the methoxy group | Susceptible to electrophilic attack at positions ortho and para to the methoxy group. |

| LUMO | Relatively Low | Cyano group, methyl carboxylate group, and adjacent ring carbons (C1, C3) | Susceptible to nucleophilic attack at the cyano and carbonyl carbons, and potentially nucleophilic aromatic substitution. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing atomic charges and orbital interactions.[8][9] For this compound, NBO analysis would likely reveal:

-

Negative Charge Accumulation: Significant negative charge on the oxygen atoms of the methoxy and carbonyl groups, and on the nitrogen atom of the cyano group.

-

Positive Charge Accumulation: Significant positive charge on the carbonyl carbon of the ester and the carbon of the cyano group.

-

Aromatic Ring Polarization: The carbon atom attached to the methoxy group (C4) would be more electron-rich, while the carbons attached to the cyano (C3) and methyl carboxylate (C1) groups would be more electron-deficient.

Table 3: Predicted Natural Population Analysis (NPA) Charges

| Atom/Group | Predicted Charge | Implication for Reactivity |

| Carbonyl Carbon (-COOCH₃) | Highly Positive | Electrophilic site for nucleophilic acyl substitution. |

| Cyano Carbon (-CN) | Positive | Electrophilic site for nucleophilic addition. |

| Ring Carbon C2 | Negative | Nucleophilic site for electrophilic attack. |

| Ring Carbon C5 | Negative | Nucleophilic site for electrophilic attack. |

| Ring Carbon C6 | Negative | Nucleophilic site for electrophilic attack. |

| Methoxy Oxygen (-OCH₃) | Negative | Nucleophilic site, protonation under acidic conditions. |

| Cyano Nitrogen (-CN) | Negative | Nucleophilic site, can act as a Lewis base. |

Predicted Reactivity

Based on the theoretical principles discussed, the reactivity of this compound can be predicted for several key reaction types.

Electrophilic Aromatic Substitution

The powerful activating effect of the methoxy group, combined with the deactivating effects of the cyano and methyl carboxylate groups, will dictate the outcome of electrophilic aromatic substitution. The methoxy group directs incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the C3 position is already substituted with a deactivating cyano group. The C5 position is ortho to the methoxy group and meta to both the cyano and methyl carboxylate groups. Therefore, electrophilic attack is most likely to occur at the C5 position . The overall reaction rate will be slower than that of anisole due to the presence of two deactivating groups.

Nucleophilic Aromatic Substitution

While the aromatic ring is generally electron-rich due to the methoxy group, the presence of the strongly electron-withdrawing cyano group can make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present. However, in the parent molecule, there are no good leaving groups on the ring.

Reactivity of Functional Groups

-

Hydrolysis of the Ester: The methyl carboxylate group can undergo hydrolysis under acidic or basic conditions to yield 3-cyano-4-methoxybenzoic acid. The rate of this reaction will be influenced by the electronic effects of the other ring substituents. The electron-withdrawing cyano group will make the carbonyl carbon more electrophilic, likely accelerating the rate of basic hydrolysis compared to methyl benzoate.[10][11][12][13]

-

Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to an amine.

Experimental Protocols (Illustrative)

While specific experimental protocols for theoretical studies are not applicable, the following outlines a general computational methodology that could be employed to obtain the quantitative data discussed in this guide.

A typical computational study would involve:

-

Geometry Optimization: The 3D structure of this compound would be optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).

-

Frequency Analysis: A frequency calculation would be performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculations: Single-point energy calculations would be used to determine the HOMO and LUMO energies and perform NBO analysis to obtain atomic charges.

-

Reaction Pathway Modeling: To study a specific reaction, such as electrophilic attack, the transition state structure would be located, and the activation energy would be calculated.

Conclusion

The reactivity of this compound is a product of the competing electronic effects of its three substituents. The methoxy group acts as a strong activating, ortho-, para-director for electrophilic aromatic substitution, while the cyano and methyl carboxylate groups are deactivating meta-directors. This leads to a prediction of preferential electrophilic attack at the C5 position. The ester and cyano functionalities are susceptible to nucleophilic attack, with hydrolysis being a key reaction. This theoretical guide, based on established principles and data from analogous systems, provides a robust framework for predicting the chemical behavior of this important synthetic intermediate, aiding in the rational design of synthetic routes and the development of new chemical entities. Further dedicated computational and experimental studies are warranted to provide precise quantitative data on the reactivity of this molecule.

References

- 1. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. youtube.com [youtube.com]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

- 6. youtube.com [youtube.com]

- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 8. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 9. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Multi-Step Synthesis of Methyl 3-cyano-4-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-cyano-4-methoxybenzoate is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for a reliable, multi-step synthesis of this compound, starting from the readily available precursor, 4-methoxybenzoic acid. While the initial query specified p-toluenesulfonamide as a starting material, a direct and efficient synthetic route from this compound is not well-established in the chemical literature. p-Toluenesulfonamide is typically employed as a protecting group for amines or in the formation of sulfonamides, rather than as a carbon framework precursor for this target molecule. The presented pathway, therefore, represents a more practical and efficient approach for laboratory-scale synthesis.

The following protocol outlines a four-step reaction sequence:

-

Nitration of 4-methoxybenzoic acid to yield 4-methoxy-3-nitrobenzoic acid.

-

Esterification of the resulting carboxylic acid to produce methyl 4-methoxy-3-nitrobenzoate.

-

Reduction of the nitro group to form methyl 3-amino-4-methoxybenzoate.

-

Conversion of the amino group to a cyano group via a Sandmeyer reaction to afford the final product, this compound.

Overall Synthetic Workflow

The synthesis proceeds through four distinct chemical transformations, as illustrated in the diagram below.

Caption: Synthetic pathway from 4-methoxybenzoic acid to the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

This procedure details the nitration of 4-methoxybenzoic acid.

-

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Concentrated Sulfuric acid (H₂SO₄, 98%)

-

Fuming Nitric acid (HNO₃, 90%)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (100 mL).

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add 4-methoxybenzoic acid (15.2 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to cold, concentrated sulfuric acid (20 mL).

-

Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over a period of 1-2 hours, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring.

-

The white precipitate of 4-methoxy-3-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60 °C.

-

Step 2: Synthesis of Methyl 4-methoxy-3-nitrobenzoate

This protocol describes the Fischer esterification of the nitro-substituted benzoic acid.

-

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric acid (H₂SO₄, 98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (19.7 g, 0.1 mol) and methanol (200 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

-

Attach a condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize the solid from a mixture of ethyl acetate and hexanes to obtain pure methyl 4-methoxy-3-nitrobenzoate.

-

Step 3: Synthesis of Methyl 3-amino-4-methoxybenzoate

This procedure details the reduction of the nitro group to an amine.

-

Materials:

-

Methyl 4-methoxy-3-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of ammonium chloride (2.5 g) in water (50 mL).

-

Add ethanol (150 mL) followed by methyl 4-methoxy-3-nitrobenzoate (21.1 g, 0.1 mol).

-

Heat the mixture to 70-75 °C with vigorous stirring.

-

Add iron powder (28 g, 0.5 mol) portion-wise over 30 minutes, maintaining the temperature.

-

After the addition, continue to heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-